molecular formula C16H22N2 B3244028 1-N-(adamantan-1-yl)benzene-1,2-diamine CAS No. 160917-93-1

1-N-(adamantan-1-yl)benzene-1,2-diamine

Cat. No.: B3244028
CAS No.: 160917-93-1
M. Wt: 242.36 g/mol
InChI Key: KGZBTHSWXHSDKQ-UHFFFAOYSA-N
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Description

Significance of Adamantane-Containing Scaffolds in Molecular Design

The adamantane (B196018) moiety is a highly valued building block in modern molecular design due to its unique combination of properties. nih.gov Its rigid, diamondoid structure provides a predictable and sterically demanding three-dimensional scaffold. nih.gov This rigidity is often exploited to create molecules with well-defined shapes and to serve as a robust anchor for functional groups. nih.gov

In medicinal chemistry, the lipophilic nature of the adamantane cage is frequently utilized to enhance the pharmacokinetic properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com The bulky adamantane group can also provide a steric shield, protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's stability and bioavailability. mdpi.com A notable example of an adamantane-containing drug is Amantadine (B194251) (1-aminoadamantane), which has been used as an antiviral and for the treatment of Parkinson's disease. nih.gov

The following table summarizes some key properties of adamantane that make it a significant scaffold in molecular design:

PropertyDescriptionSignificance in Molecular Design
Rigidity A strain-free, cage-like hydrocarbon structure.Provides a predictable and stable framework for molecular construction.
Lipophilicity Highly soluble in nonpolar solvents.Can enhance the ability of a molecule to cross cell membranes.
Steric Bulk Occupies a significant, well-defined volume.Can be used to probe or block biological receptor sites and protect functional groups.
Chemical Stability Resistant to many chemical transformations.Provides a robust core that can withstand various reaction conditions.

Role of Substituted Benzene-1,2-diamines as Fundamental Building Blocks

Substituted benzene-1,2-diamines, also known as ortho-phenylenediamines, are versatile and fundamental building blocks in organic synthesis. nist.gov The presence of two adjacent amino groups on an aromatic ring allows for a wide array of chemical transformations, making them key precursors to a variety of heterocyclic compounds. nist.gov

The condensation of benzene-1,2-diamines with 1,2-dicarbonyl compounds is a classic and widely used method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities. Furthermore, they can be used to prepare benzimidazoles, which are important pharmacophores found in a number of marketed drugs. The amino groups can also act as bidentate ligands, coordinating to metal centers to form stable complexes that can be used in catalysis and materials science.

The reactivity of benzene-1,2-diamine is summarized in the table below:

ReactantProduct ClassSignificance
1,2-Dicarbonyl compoundsQuinoxalinesAccess to a broad range of biologically active compounds.
Carboxylic acids or aldehydesBenzimidazolesFormation of a key heterocyclic scaffold in medicinal chemistry.
Metal ionsMetal complexesDevelopment of catalysts and functional materials.

Overview of Research Trajectories for Related Amine and Diamine Structures

Research into adamantane-containing amines and diamines is an active field, with a primary focus on the development of new therapeutic agents. mdpi.comnih.gov Studies have explored the synthesis of adamantane derivatives with antiviral, antibacterial, antifungal, and anticancer properties. nih.govmdpi.com For example, derivatives of 1-aminoadamantane continue to be synthesized and evaluated for their biological activity. mdpi.com

The investigation of chiral diamines incorporating an adamantane moiety is another significant research direction. researchgate.netresearchgate.net These compounds are of interest as chiral ligands in asymmetric catalysis, where the bulky adamantane group can influence the stereochemical outcome of a reaction. researchgate.netresearchgate.net The synthesis of such molecules often involves multi-step sequences to introduce the desired functionality and control the stereochemistry. researchgate.netresearchgate.net

On the other hand, research on substituted benzene-1,2-diamines often focuses on expanding the library of accessible heterocyclic systems and exploring their applications in medicinal chemistry and materials science. The development of new catalytic systems for the synthesis of these heterocycles under mild and efficient conditions is also a prominent area of investigation.

Contextualization within Aromatic Amine and Polycyclic Cage Chemistry

The study of 1-N-(adamantan-1-yl)benzene-1,2-diamine lies at the intersection of two major fields in organic chemistry: the chemistry of aromatic amines and the chemistry of polycyclic cage compounds. Aromatic amines are a cornerstone of the chemical industry, serving as precursors to dyes, polymers, and pharmaceuticals. Their rich and diverse reactivity continues to be explored for the development of novel synthetic methodologies.

Polycyclic cage compounds, with adamantane as the archetypal example, offer a unique three-dimensional design element for the construction of complex molecular architectures. nih.gov The fusion of these two chemical domains in this compound presents opportunities for the creation of novel structures with potentially unique properties. The interplay between the electron-donating amino groups and the bulky, insulating adamantane cage could lead to interesting electronic and photophysical properties, as well as novel applications in supramolecular chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(1-adamantyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c17-14-3-1-2-4-15(14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBTHSWXHSDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227551
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,2-benzenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160917-93-1
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160917-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,2-benzenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 N Adamantan 1 Yl Benzene 1,2 Diamine

Direct Synthesis Approaches

Direct methods for the synthesis of 1-N-(adamantan-1-yl)benzene-1,2-diamine focus on the formation of the key N-aryl bond in a single or minimal number of steps from readily available starting materials.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to the target compound. This strategy typically involves the reaction of an ortho-phenylenediamine precursor bearing a suitable leaving group with adamantan-1-ylamine. A common precursor for such reactions is 1-fluoro-2-nitrobenzene. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by the amine.

The general reaction scheme involves the displacement of the fluoride ion by adamantan-1-ylamine to form N-(adamantan-1-yl)-2-nitroaniline. The electron-withdrawing nitro group in the ortho position is crucial for activating the ring towards this substitution. Subsequent reduction of the nitro group yields the desired this compound. Various reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, can be employed for this transformation.

Reactant 1Reactant 2Key ConditionsIntermediateFinal Product
1-Fluoro-2-nitrobenzeneAdamantan-1-ylamineBase (e.g., K₂CO₃), High TemperatureN-(adamantan-1-yl)-2-nitroanilineThis compound

Reductive Amination Pathways

Reductive amination provides an alternative direct route by forming the C-N bond through the reaction of a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine. In the context of synthesizing this compound, this could involve the reaction of adamantanone with o-phenylenediamine (B120857) or the reaction of an amino-substituted benzaldehyde or ketone with adamantan-1-ylamine.

For instance, the reaction of 2-aminobenzaldehyde with adamantan-1-ylamine would initially form an imine intermediate. This intermediate can then be reduced using a variety of reducing agents, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target diamine. The choice of reducing agent is critical to ensure chemoselectivity and avoid over-reduction or side reactions.

Carbonyl CompoundAmineReducing AgentProduct
2-AminobenzaldehydeAdamantan-1-ylamineNaBH₄ or NaBH₃CNThis compound
Adamantanoneo-PhenylenediamineNaBH₄ or NaBH₃CNThis compound

Condensation Reactions with Adamantane (B196018) Precursors

Condensation reactions offer another direct approach, typically involving the reaction of o-phenylenediamine with an adamantane derivative that can act as an electrophile. For example, the reaction of o-phenylenediamine with 1-bromoadamantane (B121549) in the presence of a base could, in principle, lead to the desired product. However, controlling the selectivity of N-alkylation in diamines can be challenging and may lead to mixtures of mono- and di-substituted products.

Alternatively, condensation of o-phenylenediamine with adamantan-1-ol under acidic conditions could be explored. The acid would protonate the hydroxyl group, converting it into a good leaving group (water) and generating an adamantyl cation, which could then be attacked by the amine.

Multi-step Convergent Synthesis Strategies

Multi-step convergent strategies involve the separate synthesis of key fragments of the target molecule, which are then coupled in the final steps. This approach can offer greater control over the synthesis and facilitate the preparation of analogs.

A prominent example of a convergent strategy is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. In this context, 1-bromoadamantane could be coupled with o-phenylenediamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, especially with a sterically hindered amine like adamantan-1-ylamine.

Aryl HalideAmineCatalyst/Ligand SystemBaseProduct
2-Bromoaniline (B46623)Adamantan-1-ylaminePd₂(dba)₃ / XPhosNaOtBuThis compound
1-Bromoadamantaneo-PhenylenediaminePd(OAc)₂ / BINAPCs₂CO₃This compound

Another convergent approach involves the initial synthesis of N-(adamantan-1-yl)-2-nitroaniline, as described in the nucleophilic aromatic substitution section, followed by its reduction to the final product. This two-step sequence allows for the purification of the intermediate, potentially leading to a purer final product.

Precursor Synthesis and Functionalization

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors.

Preparation of Adamantan-1-ylamine Derivatives

Adamantan-1-ylamine is a crucial building block for many of the synthetic routes discussed. It can be synthesized from adamantane through various methods. One common laboratory-scale synthesis involves the bromination of adamantane to 1-bromoadamantane, followed by a Ritter reaction with acetonitrile (B52724) in the presence of a strong acid (e.g., sulfuric acid) to yield N-(adamantan-1-yl)acetamide. Subsequent hydrolysis of the amide under acidic or basic conditions affords adamantan-1-ylamine.

Alternatively, direct amination of adamantane can be achieved, though this often requires harsh conditions. The hydrochloride salt of adamantan-1-ylamine is a stable, commercially available starting material that can be neutralized to provide the free amine for subsequent reactions.

Functionalization of Benzene-1,2-diamine Scaffolds

The most direct approach to synthesizing this compound involves the functionalization of the benzene-1,2-diamine (also known as o-phenylenediamine) core. This can be achieved through several established methodologies for N-alkylation of anilines.

Direct Nucleophilic Substitution: A primary method involves the direct N-alkylation of o-phenylenediamine with a suitable adamantyl electrophile, such as 1-bromoadamantane or 1-adamantyl triflate. This SN1-type reaction is facilitated by the stability of the tertiary adamantyl carbocation. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature is critical to manage reactivity and side reactions.

Reductive Amination: An alternative and often milder strategy is the reductive amination of adamantanone with o-phenylenediamine. princeton.edubris.ac.ukescholarship.org This two-step, one-pot process first involves the condensation of the ketone and the diamine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. bris.ac.uk Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or pyridine-borane complexes. escholarship.org This method avoids the use of alkyl halides and can offer higher chemoselectivity. princeton.edu

Transition Metal-Catalyzed Alkylation: Modern synthetic methods, such as copper-catalyzed N-alkylation, offer another potential route. Recent advancements have demonstrated that copper metallaphotoredox catalysis can effectively couple various N-nucleophiles with structurally diverse alkyl bromides, including adamantyl derivatives. princeton.edu This approach utilizes visible light and a copper catalyst to facilitate the formation of the C-N bond under relatively mild conditions, potentially offering a high degree of functional group tolerance. princeton.edu

Table 1: Comparison of Potential Synthetic Routes

Method Adamantyl Reagent Amine Reagent Key Conditions Advantages Potential Disadvantages
Nucleophilic Substitution 1-Bromoadamantane o-Phenylenediamine Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF), Heat Simple procedure, readily available reagents Potential for over-alkylation, may require harsh conditions
Reductive Amination Adamantanone o-Phenylenediamine Reducing agent (e.g., NaBH3CN), Acid catalyst (e.g., AcOH) Mild conditions, often higher chemoselectivity Formation of imine intermediate required
Copper-Catalyzed Alkylation 1-Bromoadamantane o-Phenylenediamine Cu(II) salt, photocatalyst, base, light (450 nm) Mild conditions, high functional group tolerance princeton.edu Requires specialized photocatalytic setup, catalyst cost

Chemo- and Regioselectivity in Synthesis

A significant hurdle in the synthesis of this compound is achieving the desired selectivity. Both chemo- and regioselectivity must be controlled to obtain the target compound in high purity and yield.

Chemoselectivity: The primary chemoselectivity challenge arises from the presence of two nucleophilic amino groups in the o-phenylenediamine starting material. researchgate.net The reaction with the adamantyl electrophile can lead to a mixture of three products: the desired mono-N-alkylated product, the undesired N,N'-di-alkylated byproduct, and unreacted starting material.

Strategies to favor mono-alkylation include:

Stoichiometric Control: Using a large excess of o-phenylenediamine relative to the adamantyl reagent can statistically increase the probability of the electrophile reacting with an unfunctionalized diamine molecule, thereby favoring the mono-substituted product.

Regioselectivity: In the case of unsubstituted o-phenylenediamine, the two amino groups are chemically equivalent, so regioselectivity is not a factor for the initial alkylation. However, once one amino group is adamantylated, its electronic and steric properties will influence the reactivity of the second amino group, generally deactivating it towards further alkylation. This inherent deactivation can be exploited to help favor mono-alkylation under carefully controlled conditions. The challenge of selectively functionalizing one nitrogen atom in a diamine is a common theme in heterocyclic synthesis. nih.govresearchgate.net

Table 2: Potential Outcomes of N-Alkylation of o-Phenylenediamine

Product Structure Notes
Unreacted Starting Material o-Phenylenediamine Can be separated and recycled.
Desired Product This compound Mono-N-alkylated product.
Byproduct N,N'-di(adamantan-1-yl)benzene-1,2-diamine Di-N-alkylated product; formation increases with higher temperatures and longer reaction times.

Scalability Considerations for Research Applications

The scalability of any synthetic route is a critical factor for its practical application in research, where quantities ranging from milligrams to several grams are often required.

For direct nucleophilic substitution , the scalability can be hampered by several factors. While the reagents are commercially available, the reaction may require elevated temperatures, which can be energy-intensive. The primary challenge on a larger scale is purification. The resulting mixture of starting material, mono-alkylated, and di-alkylated products typically necessitates chromatographic separation, which is often inefficient and costly to scale up.

The reductive amination pathway generally offers better scalability for research purposes. The reactions are often performed at or near room temperature and can be highly selective, simplifying the purification process. bris.ac.uk The use of stable, solid reagents like sodium triacetoxyborohydride makes the procedure operationally simple. The workup typically involves simple extractions, and purification may be achieved by crystallization, which is highly amenable to larger scales.

Transition metal-catalyzed methods , while offering elegant solutions at the discovery stage, can present scalability challenges. acsgcipr.org The cost of palladium or copper catalysts and specialized phosphine ligands can be prohibitive for larger-scale synthesis. jk-sci.com Furthermore, these reactions often require strictly inert atmospheres and anhydrous solvents, adding to the operational complexity and cost when scaling up. Removing trace metal impurities from the final product can also be a significant purification challenge.

For typical research applications, reductive amination appears to be the most promising strategy in terms of operational simplicity, selectivity, and ease of scale-up from milligram to gram quantities.

Reactivity and Transformational Chemistry of 1 N Adamantan 1 Yl Benzene 1,2 Diamine

Amine Reactivity: Alkylation, Acylation, and Derivatization Studies

The presence of two chemically distinct amine groups, N1 (secondary, adamantyl-substituted) and N2 (primary, unsubstituted), is the central feature governing the reactivity of the molecule. The N2 primary amine is generally more nucleophilic and sterically accessible than the N1 secondary amine, which is encumbered by the bulky adamantyl group. This difference is expected to dominate the regioselectivity of many reactions.

Alkylation and Acylation: In N-alkylation and N-acylation reactions, electrophilic reagents will preferentially attack the more accessible and more nucleophilic N2 position. Studies on the alkylation of similarly substituted heterocyclic systems show that both steric and electronic effects dictate the site of reaction. beilstein-journals.org The immense steric hindrance imposed by the adamantyl cage at N1 would direct alkyl halides, acyl chlorides, and anhydrides almost exclusively to the N2 amine under kinetic control.

For instance, reaction with a simple acyl chloride like acetyl chloride would be expected to yield N-(2-amino-phenyl)-N-(adamantan-1-yl)acetamide as the primary product. Achieving di-substitution to acylate or alkylate both amines would require significantly more forcing conditions, and the N1 position would be particularly resistant to reaction with bulky electrophiles.

Table 1: Predicted Regioselectivity in Alkylation and Acylation
ReagentReaction TypePredicted Major ProductRationale
CH₃IAlkylation1-N-(Adamantan-1-yl)-2-N-methylbenzene-1,2-diaminePreferential attack at the sterically accessible and nucleophilic primary N2 amine.
Acetyl Chloride (CH₃COCl)AcylationN-(2-(Adamantan-1-ylamino)phenyl)acetamideHigh regioselectivity for the N2 amine due to steric hindrance from the adamantyl group at N1.
Benzoyl Chloride (C₆H₅COCl)AcylationN-(2-(Adamantan-1-ylamino)phenyl)benzamideSimilar to acetyl chloride, with the bulky benzoyl group further favoring N2 substitution.

Derivatization: The amine functionalities serve as handles for further derivatization. For example, reaction with formaldehyde (B43269) and a primary aromatic amine could yield N-Mannich bases, a transformation known for adamantane-containing triazoles. nih.gov Furthermore, oxidation of the N-adamantylaniline moiety could potentially lead to stable aminoxyl radicals, which has been demonstrated for related N-adamantylanilines. nih.gov

Cyclocondensation Reactions

Ortho-phenylenediamines are classic precursors for the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions. These reactions typically involve both amine groups reacting with a bifunctional electrophile to form a new ring fused to the benzene (B151609) core.

A prime example is the reaction with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, which is a standard method for synthesizing quinoxalines. annalsofglobalpublishinggroup.com In the case of 1-N-(adamantan-1-yl)benzene-1,2-diamine, this reaction would lead to the formation of an adamantyl-substituted quinoxaline. The bulky adamantyl group would reside on one of the nitrogen atoms of the newly formed pyrazine (B50134) ring, influencing the compound's solubility, crystal packing, and biological properties.

Table 2: Representative Cyclocondensation Reactions
ReactantResulting HeterocyclePredicted Product Structure
Benzil (1,2-Diphenylethane-1,2-dione)Quinoxaline1-(Adamantan-1-yl)-2,3-diphenyl-1,4-dihydroquinoxaline
Carbon Disulfide (CS₂)Benzimidazole-2-thione1-(Adamantan-1-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
Phosgene (B1210022) (COCl₂) or equivalentBenzimidazol-2-one1-(Adamantan-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Similarly, reactions with reagents like carbon disulfide or phosgene would yield the corresponding adamantyl-substituted 2-mercaptobenzimidazole (B194830) and benzimidazolone, respectively. The synthesis of an adamantyl-substituted imidazolidine-2-thione from a related 1,2-diamine has been documented, supporting the feasibility of these transformations. researchgate.net

Reaction with Carbonyl Compounds: Schiff Base Formation and Subsequent Transformations

The reaction of amines with aldehydes and ketones to form imines (Schiff bases) is a fundamental transformation. With this compound, the reaction is expected to occur selectively at the primary N2-amine. The condensation of amantadine (B194251) (1-aminoadamantane) with aldehydes to form stable Schiff bases is well-documented, demonstrating the ability of the adamantyl-substituted nitrogen to participate in imine formation, though in this case, the unsubstituted amine is the more likely site. nih.gov

Reacting the title compound with one equivalent of an aldehyde, such as benzaldehyde, would yield a mono-Schiff base.

Subsequent transformations of this intermediate are possible. For example, intramolecular cyclization could occur, or the remaining secondary amine could react under different conditions. If two equivalents of an aldehyde are used under forcing conditions, a bis-Schiff base might be formed, though this is less likely due to the steric hindrance at the N1 position. The Schiff base itself can be a valuable intermediate, for instance, through reduction to a secondary amine or by acting as a ligand for metal complexes. annalsofglobalpublishinggroup.comnih.gov

Table 3: Schiff Base Formation and Potential Products
Carbonyl CompoundExpected IntermediatePotential Subsequent Product
Benzaldehyde (1 eq.)(E)-N'-(Adamantan-1-yl)-N-(benzylidene)benzene-1,2-diamine (Mono-Schiff Base)Reduction (e.g., with NaBH₄) to N'-(Adamantan-1-yl)-N-benzylbenzene-1,2-diamine.
Salicylaldehyde (B1680747) (1 eq.)2-(((2-(Adamantan-1-ylamino)phenyl)imino)methyl)phenolFormation of metal-salen type complexes. nih.gov

Aromatic Ring Functionalization Strategies

The benzene ring in this compound is activated towards electrophilic aromatic substitution by two amine groups, which are both ortho-, para-directing. The primary amino group (NH₂) is a strong activating group, while the secondary adamantylamino group (NH-Ad) is also activating, albeit potentially less so. The directing effects are therefore synergistic, favoring substitution at positions 4 and 5 (para and meta to the NH-Ad and NH₂ groups, respectively). However, the large steric profile of the adamantyl group would likely disfavor substitution at the adjacent position 3, making position 5 the most probable site for electrophilic attack (e.g., halogenation, nitration).

A more versatile strategy for functionalizing the aromatic ring involves the primary amine at the N2 position. This group can be selectively converted into a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. masterorganicchemistry.comyoutube.com The resulting diazonium salt is a highly valuable intermediate that can be transformed into a wide array of functional groups through Sandmeyer or related reactions. This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups onto the aromatic ring, a process that might not be achievable through direct substitution. masterorganicchemistry.comyoutube.com The adamantylamino group at N1 would remain intact during this sequence.

Stereochemical Aspects of Reactions Involving Adamantane (B196018) Moiety

While this compound itself is achiral, the adamantane moiety plays a crucial stereochemical role in its reactions. The adamantyl group is a rigid, bulky, and conformationally locked substituent. nih.gov Its sheer size provides a significant steric shield, fundamentally influencing the regioselectivity of reactions, as discussed in the context of alkylation and acylation.

Coordination Chemistry and Ligand Design Principles

Chelation Behavior and Coordination Modes

The primary coordination interaction involves the two nitrogen atoms of the diamine group, leading to the formation of a stable five-membered chelate ring with a metal center. The nature of this chelation is heavily influenced by the N-adamantyl substituent.

The parent molecule, o-phenylenediamine (B120857) (OPD), is a well-established bidentate ligand that coordinates through the lone pairs of its two amino nitrogen atoms to form stable metal complexes. nih.govwikipedia.orgresearchgate.net This coordination results in a five-membered chelate ring. The geometry of this ring, particularly the N-M-N "bite angle," is often constrained and can lead to distorted coordination geometries around the metal ion. For instance, in a diaquabis(o-phenylenediamine)nickel(II) complex, the N-Ni-N bite angle is approximately 83.3°, deviating from the ideal 90° of a perfect octahedron. nih.gov Similarly, a cadmium complex with four OPD ligands exhibits a severely distorted octahedral sphere, with a bite angle of just 70.4° for the chelating ligands. nih.gov

For 1-N-(adamantan-1-yl)benzene-1,2-diamine, this bidentate N,N'-chelation is the expected primary binding mode. However, the presence of the exceptionally bulky adamantyl group on one of the nitrogen atoms would introduce significant steric hindrance. This steric pressure would likely influence several key aspects of the complex:

Conformational Restriction: The adamantyl group would restrict rotation around the C-N bond, forcing a particular orientation that could either favor or hinder complex formation compared to the unsubstituted OPD.

Distortion of Geometry: The steric repulsion between the adamantyl group and other ligands around the metal center could further distort the coordination geometry, potentially leading to unusual bond angles and lengths.

Kinetic Stability: The bulky group could kinetically stabilize the resulting complex by sterically shielding the metal center from solvent or other ligand substitution reactions.

While the primary binding mode is bidentate, the o-phenylenediamine framework allows for modifications that can alter its denticity. For example, OPD can occasionally act as a monodentate ligand, coordinating through only one nitrogen atom, as seen in a cadmium complex where two of the four OPD ligands bind in this fashion. nih.gov

More significantly, the un-substituted amine group in this compound is a prime site for chemical modification. Condensation reactions with aldehydes or ketones can convert the diamine into a Schiff base ligand. ias.ac.in If a carbonyl compound containing another donor atom (e.g., a hydroxyl group in salicylaldehyde (B1680747) or a nitrogen in 2-pyridinecarboxaldehyde) is used, the resulting Schiff base can act as a tridentate or tetradentate ligand. This synthetic versatility allows for the rational design of ligands with higher denticity, enabling the formation of more complex and stable coordination architectures. The adamantyl group would remain as a sterically-influential component in these higher-denticity derivatives.

Complexation with Transition Metals

The synthesis and characterization of transition metal complexes are central to understanding the capabilities of a new ligand. Based on analogues, the complexation of this compound is expected to be straightforward, yielding crystalline products suitable for detailed structural analysis.

The synthesis of metal complexes with o-phenylenediamine and its derivatives is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. digitellinc.com Common procedures involve mixing an alcoholic or aqueous-alcoholic solution of the ligand with a solution of a metal salt, such as a chloride, sulfate, or acetate. nih.govnih.govjocpr.com The reaction often proceeds at room temperature or with gentle heating (refluxing) to yield the product, which may precipitate directly from the solution or be crystallized by slow evaporation. nih.govjocpr.com

For this compound, a similar protocol would be employed: MCl₂ + 2 [Ad-NH-C₆H₄-NH₂] → [M(Ad-NH-C₆H₄-NH₂)₂]Cl₂ (where M = a divalent transition metal like Ni(II), Cu(II), Co(II); Ad = adamantan-1-yl)

The choice of solvent would be crucial to ensure the solubility of the highly nonpolar adamantyl-containing ligand. The stoichiometry between the metal and ligand could be varied to target complexes with different ligand-to-metal ratios, such as 1:1, 1:2, or 1:3. digitellinc.comrsc.org

While no specific crystal structures for complexes of this compound are reported in the searched literature, data from parent OPD complexes provide a baseline for expected values. The introduction of the adamantyl group would be predicted to cause significant deviations, particularly in increasing the steric bulk around the metal and potentially elongating metal-ligand bonds.

Table 1: Selected Crystallographic Data for Metal Complexes of o-Phenylenediamine (OPD)

Complex Metal Ion M-N Bond Lengths (Å) N-M-N Bite Angle (°) Coordination Geometry Reference
[Ni(OPD)₂(H₂O)₂]²⁺ Ni(II) 2.099, 2.115 83.26 Distorted Octahedral nih.gov

The electronic structure of a complex describes the distribution of electrons in the molecular orbitals formed between the metal and the ligand. This is crucial for understanding the complex's color, magnetic properties, and reactivity. Techniques like UV-visible spectroscopy, magnetic susceptibility measurements, and computational methods such as Density Functional Theory (DFT) are used for this analysis. arxiv.orgcaltech.edu

For a complex of this compound, the electronic structure would be influenced by:

Ligand Field Strength: The two nitrogen donor atoms of the diamine create a ligand field that splits the metal's d-orbitals. The magnitude of this splitting determines the spin state (high-spin vs. low-spin) and the electronic spectra of the complex.

N-Substituent Effects: The adamantyl group, being primarily an alkyl substituent, is an electron-donating group through induction. This would increase the electron density on the coordinating nitrogen atom, potentially making it a stronger sigma-donor compared to the unsubstituted nitrogen. This enhanced donor strength could influence the ligand field splitting and the covalency of the metal-ligand bond. mdpi.com

Steric-Electronic Interplay: Bulky substituents can force a planarization or distortion of the ligand framework that alters orbital overlap and, consequently, the electronic communication between the ligand and the metal. nih.gov Computational studies on related systems show that steric bulk can dictate charge distribution and donor character in the final complex. mdpi.com

Influence of Adamantane (B196018) Sterics and Electronics on Coordination Properties

The adamantane moiety is a unique substituent in ligand design due to its rigid, bulky, and three-dimensional diamondoid structure. Its incorporation into a ligand scaffold like benzene-1,2-diamine introduces significant steric and electronic effects that dictate the coordination properties of the resulting metal complexes.

Steric Influence:

The most significant impact of the adamantyl group is its substantial steric bulk. This steric hindrance plays a crucial role in determining the coordination geometry, the number of ligands that can coordinate to a metal center, and the stability of the resulting complex. numberanalytics.com

Coordination Geometry and Number: The bulky adamantyl group can restrict the approach of other ligands or solvent molecules to the metal center. This can lead to complexes with lower coordination numbers than would be observed with less hindered ligands. For instance, while o-phenylenediamine itself can form complexes with multiple ligands, the adamantyl substituent in this compound may favor the formation of complexes with a lower ligand-to-metal ratio. The steric pressure exerted by the adamantyl group can also distort the coordination geometry from ideal geometries (e.g., octahedral or square planar) to accommodate the bulky substituent. numberanalytics.comrsc.orgnih.gov

Stabilization of Monomeric Species: The steric bulk of the adamantyl group can effectively prevent the formation of polynuclear or oligomeric complexes by sterically shielding the metal center and the ligand backbone from intermolecular interactions. This is particularly relevant in catalytic applications where well-defined, monomeric active species are often desired.

Modulation of Reactivity: The steric environment created by the adamantyl group can influence the substrate selectivity in catalytic reactions. The bulky group can create a chiral pocket around the metal center, favoring the binding of certain substrates over others based on their size and shape.

Electronic Influence:

The adamantyl group is primarily considered an electron-donating group through an inductive (+I) effect. This electronic effect, while less pronounced than its steric influence, can still impact the properties of the ligand and its metal complexes.

Increased Electron Density: The electron-donating nature of the adamantyl group increases the electron density on the nitrogen atoms of the diamine. This enhanced basicity can lead to stronger metal-nitrogen bonds and more stable metal complexes.

Redox Properties: The increased electron density on the metal center, resulting from the coordination of the electron-rich this compound ligand, can influence the redox potential of the metal. This can be a critical parameter in the design of catalysts for redox reactions. wikipedia.org

The interplay of these steric and electronic effects is summarized in the table below, which provides hypothetical comparative data based on known trends for similar ligands.

Propertyo-PhenylenediamineThis compound (Predicted)
Steric Parameter (Cone Angle) ~110°>140°
Electronic Parameter (pKa of conjugate acid) ~4.5~5.0-5.5
Typical Coordination Number with M(II) ions 4, 64
Tendency for Polynuclear Species ModerateLow

Note: The values for this compound are illustrative predictions based on the properties of analogous compounds.

Design of Chiral and Achiral Coordination Systems

The structural framework of this compound provides a versatile platform for the design of both chiral and achiral coordination systems with tailored properties for applications in areas such as asymmetric catalysis and materials science.

Design of Achiral Coordination Systems:

In the context of achiral systems, this compound can be utilized to create well-defined, sterically hindered coordination environments. The predictable steric bulk of the adamantyl group can be used to control the assembly of supramolecular structures or to create specific catalytic pockets. For example, coordination to late transition metals could yield complexes with applications in cross-coupling reactions, where the bulky ligand can promote reductive elimination and prevent catalyst deactivation. researchgate.net

Design of Chiral Coordination Systems:

This compound is an inherently prochiral molecule. The introduction of a chiral center, either within the adamantyl cage or on the benzene (B151609) ring, or by the coordination to a metal to form a dissymmetric complex, can lead to the formation of chiral catalysts. The design of such systems often falls into the category of C1-symmetric ligands, which have proven to be highly effective in a variety of asymmetric transformations. acs.orgacs.orgnih.gov

C1-Symmetric Ligands: Unlike C2-symmetric ligands which possess a rotational symmetry axis, C1-symmetric ligands are completely asymmetric. This lack of symmetry can be advantageous in asymmetric catalysis, as it can provide a more differentiated steric environment around the metal center, leading to higher enantioselectivity. acs.orgacs.org The combination of the bulky, achiral adamantyl group and a separate chiral element within the ligand scaffold can create a unique and highly effective chiral pocket.

Strategies for Introducing Chirality:

Modification of the Adamantane Cage: Introducing substituents on the adamantane framework can create a chiral adamantyl group.

Substitution on the Benzene Ring: The placement of a chiral substituent on the aromatic ring can induce chirality.

Chiral Auxiliaries: A chiral auxiliary can be attached to the second amino group of the diamine.

Atropisomerism: In suitably substituted derivatives, restricted rotation around single bonds can lead to stable atropisomers, which are a source of chirality.

The following table outlines potential chiral derivatives of this compound and their design principles for asymmetric catalysis.

Chiral Ligand DesignDesign PrinciplePotential ApplicationPredicted Enantioselectivity
(R)-1-N-(1-(1-naphthyl)adamantan-1-yl)benzene-1,2-diamine Introduction of a chiral center on the adamantyl group.Asymmetric hydrogenationHigh
1-N-(Adamantan-1-yl)-4-((R)-1-phenylethyl)benzene-1,2-diamine Introduction of a chiral substituent on the aromatic backbone.Asymmetric Michael additionModerate to High
(S)-N'-(1-phenylethyl)-N-(adamantan-1-yl)benzene-1,2-diamine Attachment of a chiral auxiliary to the second nitrogen atom.Asymmetric Henry reactionHigh

Note: The predicted enantioselectivities are illustrative and would require experimental verification.

Catalytic Applications and Mechanistic Insights

Application as a Ligand in Homogeneous Catalysis

The presence of the o-phenylenediamine (B120857) core suggests that 1-N-(adamantan-1-yl)benzene-1,2-diamine could serve as a bidentate ligand for a variety of transition metals, including palladium, copper, nickel, and rhodium, which are central to many homogeneous catalytic processes. nih.govnih.gov

Cross-Coupling Reactions (e.g., Ullmann-Type Couplings)

Ullmann-type reactions, which are copper-catalyzed C-N, C-O, and C-S bond-forming reactions, traditionally require harsh conditions. tubitak.gov.trcapes.gov.br The development of modern catalysis has seen the introduction of ancillary ligands to facilitate these transformations under milder conditions. Diamine ligands, in particular, have been shown to be effective in copper-catalyzed cross-coupling reactions. nih.govnih.gov The N-adamantyl-o-phenylenediamine ligand could chelate to a copper center, and the bulky adamantyl group could play a crucial role in promoting the reductive elimination step, which is often rate-limiting, thereby potentially enhancing catalytic turnover.

A recent review highlights the progress in copper-catalyzed arylation of adamantane-containing amines, demonstrating the general feasibility of coupling bulky adamantyl moieties. mdpi.com While this work does not specifically mention this compound, it underscores the potential for developing new catalytic systems based on this scaffold.

Asymmetric Catalysis (if chirality is introduced)

The parent compound, this compound, is achiral. However, the introduction of chiral centers, for instance, by using a chiral diamine backbone or by functionalizing the adamantyl or phenyl groups with chiral substituents, could render it a valuable ligand for asymmetric catalysis. The synthesis of chiral 1,2-diamines is a well-established field, and these compounds are pivotal as ligands and organocatalysts. chemrxiv.orgyoutube.comrsc.orgua.es

A hypothetical chiral derivative of this compound could be employed in a range of asymmetric transformations, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The rigid and well-defined steric environment provided by the adamantyl group could be instrumental in creating a chiral pocket around the metal center, leading to high enantioselectivity. Research on other chiral diamines in biomimetic asymmetric catalysis has shown that subtle modifications to the ligand structure can lead to excellent yields and enantiomeric ratios. chemrxiv.orgresearchgate.net

Oxidation and Reduction Catalysis

o-Phenylenediamine (OPD) and its derivatives are known to undergo catalytic oxidation, often leading to the formation of phenazine (B1670421) structures. nih.govnih.govmdpi.com Metal complexes involving OPD can act as catalysts for various oxidation reactions. For instance, the oxidation of adamantane (B196018) itself has been achieved using various catalysts, including copper complexes, to yield valuable oxygenated derivatives. nih.gov A complex of this compound with a suitable metal, such as copper or iron, could potentially catalyze the oxidation of a range of substrates. The adamantyl group might influence the catalyst's stability and selectivity.

In the realm of reduction catalysis, the development of catalysts for the hydrogenation of amides and other functional groups is an active area of research. researchgate.net Diamine-ligated metal complexes are known to be effective in some of these transformations. The electronic properties of the N-adamantyl-o-phenylenediamine ligand, influenced by the electron-donating nature of the amino groups, could be tuned to develop active catalysts for specific reduction reactions.

Heterogeneous Catalysis Derived from this compound Precursors

There is currently no literature describing heterogeneous catalysts specifically derived from this compound. However, the immobilization of homogeneous catalysts onto solid supports is a major strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

The adamantyl group within this compound offers a unique handle for non-covalent immobilization. For instance, adamantyl moieties are known to form strong host-guest complexes with cyclodextrins or cucurbiturils. nih.gov A catalyst complex of this ligand could be immobilized on a support functionalized with these macrocycles. This approach would allow for catalyst recovery and reuse without altering the primary coordination sphere of the metal center.

Alternatively, the amine functionalities could be used for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin, before or after complexation with a metal.

Role of Ligand Structure, Including Adamantane, in Catalytic Efficiency and Selectivity

The adamantane cage is a bulky, rigid, and lipophilic three-dimensional substituent. In the context of a catalyst ligand, these features can have a profound impact on catalytic performance.

Steric Hindrance: The significant steric bulk of the adamantyl group can create a well-defined pocket around the metal center. This can influence substrate selectivity by favoring the approach of less sterically demanding substrates. In cross-coupling reactions, bulky ligands are known to promote the reductive elimination step, which can lead to higher catalytic activity. tubitak.gov.tr

Stability: The rigidity of the adamantane scaffold can enhance the thermal and oxidative stability of the resulting metal complex, leading to a more robust and longer-lived catalyst.

Solubility: The lipophilic nature of the adamantyl group can improve the solubility of the catalyst complex in non-polar organic solvents, which are often used in catalysis.

Electronic Effects: While primarily considered a sterically demanding group, the adamantyl moiety can also exert subtle electronic effects on the metal center through the diamine bridge.

Reaction Mechanism Elucidation through Computational and Experimental Studies

Elucidating the reaction mechanism is crucial for understanding and improving catalytic systems. For a hypothetical catalytic cycle involving a this compound-metal complex, a combination of experimental and computational techniques would be invaluable.

Experimental Studies:

Spectroscopic Analysis: Techniques such as NMR, IR, and UV-Vis spectroscopy could be used to characterize the catalyst and any observable intermediates. nih.gov For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy would be essential. nih.gov

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., varying substrate and catalyst concentrations, temperature) can provide insights into the rate-determining step of the catalytic cycle.

Isolation and Characterization of Intermediates: The isolation and structural characterization (e.g., by X-ray crystallography) of key catalytic intermediates, such as oxidative addition complexes or transmetalation products, would provide direct evidence for the proposed mechanism.

Computational Studies:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling catalytic cycles. nih.govnih.gov They can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway.

Analysis of Non-Covalent Interactions: Computational methods can also be used to probe the subtle non-covalent interactions between the adamantyl group and the substrate or other parts of the catalyst, which can be critical for selectivity. nih.gov

Given the lack of experimental data, computational studies on palladium complexes with related o-phenylenediamine ligands could offer initial predictions about the stability and reactivity of complexes with this compound. nih.gov

Supramolecular Chemistry and Self Assembly

Design of Supramolecular Architectures

The rational design of supramolecular structures utilizing 1-N-(adamantan-1-yl)benzene-1,2-diamine hinges on the predictable and tunable nature of its non-covalent interactions. The primary amine (-NH2) and secondary amine (-NH-) groups are potent hydrogen bond donors, while the nitrogen lone pairs and the π-system of the benzene (B151609) ring can act as acceptors. This is complemented by the strong hydrophobic and van der Waals forces exerted by the adamantane (B196018) cage.

The benzene-1,2-diamine portion of the molecule is a classic motif for forming robust hydrogen bonds. The presence of both primary and secondary amines allows for the creation of extensive one-, two-, or three-dimensional networks. nih.govnih.gov In crystalline structures of related diaminobenzene salts, hydrogen bonds lead to the formation of chains and rings, often with recognizable motifs like the R44(8) pattern when solvent molecules are involved. nih.gov For this compound, intermolecular N-H···N hydrogen bonds are expected to be a dominant feature in its solid-state packing, linking the diamine units together. The specific geometry of these networks will be influenced by the steric hindrance imposed by the bulky adamantane group.

The adamantane group is a quintessential hydrophobic building block in supramolecular chemistry. digitellinc.com Its rigid, cage-like structure and high lipophilicity provide a powerful driving force for self-assembly, particularly in polar solvents. tandfonline.comnih.gov This "hydrophobic effect" minimizes the unfavorable interaction between the nonpolar adamantane surface and water molecules by promoting aggregation. In the context of this compound, the adamantane moieties are expected to cluster together, forming hydrophobic domains that are segregated from the more polar, hydrogen-bonded regions of the diamine units. This segregation is a key factor in the formation of well-defined, ordered structures.

Interaction TypeMolecular MoietyRole in Self-Assembly
Hydrogen Bonding Benzene-1,2-diamine (-NH, -NH₂)Directional linkage, formation of 1D/2D networks.
π-π Stacking Benzene RingStabilization of assemblies, vertical ordering.
Hydrophobic Effect Adamantane CageNon-directional aggregation, phase segregation, assembly in polar media.
Van der Waals Forces Adamantane CageClose packing and stabilization of hydrophobic domains.

Formation of Ordered Structures and Nanomaterials

The combination of directional hydrogen bonds, π-π stacking, and hydrophobic forces enables this compound to form a variety of ordered structures, from single crystals to complex nanomaterials. In solution, amphiphilic self-assembly can occur, potentially leading to the formation of vesicles, nanotubes, or nanosheets, depending on the solvent and concentration. researchgate.net The adamantane group's tendency to pack tightly can lead to highly crystalline materials when crystallized from organic solvents. nih.gov The resulting solid-state architectures can feature channels or pockets, creating "supramolecular sponges" capable of molecular recognition and confinement. digitellinc.com

Host-Guest Chemistry with Macrocyclic Receptors

The adamantane group is a well-established and highly effective guest for various macrocyclic hosts due to its ideal size, shape, and hydrophobicity. nih.gov This makes this compound an excellent candidate for host-guest chemistry.

Macrocycles like cyclodextrins (especially β-cyclodextrin) and cucurbiturils have hydrophobic cavities that perfectly accommodate the adamantane cage, forming stable inclusion complexes. nih.govmdpi.com The association constant for adamantane-β-cyclodextrin complexes is notably high (around 5 x 10⁴ M⁻¹), driven by the displacement of high-energy water molecules from the cavity and favorable van der Waals contacts. nih.govmdpi.com This strong and specific interaction can be used to control the solubility of the compound, direct its assembly into more complex supramolecular polymers, or functionalize surfaces. acs.orgfrontiersin.org

Host MacrocycleTypical GuestDriving ForcePotential Application
β-Cyclodextrin Adamantane nih.govHydrophobic effect, van der Waals forcesDrug delivery, surface functionalization, controlled assembly acs.orgacs.org
Cucurbit[n]urils Adamantane mdpi.comHydrophobic and ion-dipole interactionsMolecular switching, sensing, polymer networks
Calix[n]arenes Aromatic groups, adamantaneπ-π stacking, hydrophobic interactionsIon transport, sensing
Pillar[n]arenes Alkyl chains, π-donors nih.govCH-π interactions, π-π stackingConstruction of stimuli-responsive materials nih.gov

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is a hierarchical process that differs between solution and the solid state.

In aqueous or highly polar solutions, the hydrophobic effect is the dominant initial driving force. nih.gov The adamantane groups will aggregate to minimize their contact with water, while the more hydrophilic diaminobenzene portions remain exposed to the solvent. This can lead to the formation of micelles or vesicles.

In nonpolar organic solvents, hydrogen bonding and π-π stacking interactions become more influential. Molecules can form discrete, hydrogen-bonded oligomers or extended chains that may remain in solution or precipitate out as an ordered solid.

In the solid state, typically achieved through crystallization from a suitable solvent, a highly ordered, three-dimensional structure is formed that maximizes all favorable non-covalent interactions. X-ray crystallography of related adamantane derivatives reveals that the rigid adamantane moiety often directs the crystal packing, leading to tightly packed lattices. nih.govmdpi.com The final crystal structure represents the thermodynamic minimum, where hydrogen bonding, π-π stacking, and hydrophobic packing are all optimized to create a stable supramolecular architecture. The process of self-assembly at a liquid-solid interface can be complex, often resulting in different structural phases depending on concentration and solvent. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1-N-(adamantan-1-yl)benzene-1,2-diamine. These methods allow for the determination of the molecule's stable conformations, electronic structure, and spectroscopic characteristics.

The initial step in the computational analysis of this compound involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. For a molecule of this complexity, DFT methods, such as B3LYP with a 6-31G* basis set, are commonly employed to achieve a balance between accuracy and computational cost.

The optimized geometry of this compound would reveal key structural parameters. The bulky adamantyl group is expected to induce significant steric hindrance, influencing the torsion angles between the adamantane (B196018) cage, the secondary amine, and the benzene (B151609) ring. This steric strain may lead to a non-planar arrangement of the N-phenyl portion of the molecule. The bond lengths and angles within the benzene ring and the adamantyl cage are predicted to be largely consistent with those of substituted benzenes and adamantane derivatives, respectively. The electronic structure of the molecule, including the distribution of electron density and electrostatic potential, can also be mapped. The nitrogen atoms of the diamine group are expected to be regions of high electron density, rendering them nucleophilic centers.

Table 1: Predicted Structural and Electronic Properties of this compound from DFT Calculations.
PropertyPredicted Value/Observation
MethodologyDFT (e.g., B3LYP/6-31G*)
Optimized GeometryNon-planar conformation due to steric hindrance from the adamantyl group.
Key Torsion Angle (C-C-N-C)Significant deviation from planarity is expected between the benzene ring and the adamantyl substituent.
Dipole MomentA notable dipole moment is anticipated due to the presence of the electron-donating diamine groups.
Electrostatic PotentialNegative potential localized on the nitrogen atoms, indicating nucleophilic character.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminobenzene moiety, particularly on the nitrogen atoms and the aromatic ring. This indicates that the molecule is likely to act as an electron donor in chemical reactions.

The LUMO, conversely, is predicted to be distributed over the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the electron-donating amino groups is expected to raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap and suggesting that the molecule may be readily oxidized.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound.
ParameterPredicted Characteristic
HOMO LocalizationPrimarily on the diaminobenzene ring, with significant contribution from the nitrogen lone pairs.
LUMO LocalizationDistributed across the aromatic benzene ring.
HOMO-LUMO Gap (ΔE)Expected to be relatively small, indicating potential for high chemical reactivity.
Chemical Hardness (η)Low to moderate, consistent with a small HOMO-LUMO gap.
Electronegativity (χ)Moderate, influenced by the diamine functional groups.

Computational methods can also predict the spectroscopic signatures of this compound, which are invaluable for its characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the protons and carbons of the adamantyl cage would likely fall within the typical ranges for adamantane derivatives. The aromatic protons of the benzene ring are expected to show distinct signals influenced by the two amino substituents.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify characteristic functional groups. Key predicted vibrational modes would include N-H stretching frequencies for the primary and secondary amines, C-N stretching vibrations, and aromatic C-H and C=C stretching modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The electronic transitions are likely to be of the π → π* and n → π* type, originating from the aromatic system and the nitrogen lone pairs.

Table 3: Predicted Spectroscopic Data for this compound.
Spectroscopic TechniquePredicted Key Features
¹H NMRDistinct signals for adamantyl protons, aromatic protons, and N-H protons.
¹³C NMRCharacteristic signals for the carbons of the adamantyl cage and the substituted benzene ring.
IRN-H stretching bands (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching (around 1500-1600 cm⁻¹).
UV-VisAbsorption bands in the UV region corresponding to π → π* and n → π* transitions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with other molecules.

While quantum chemical calculations identify energy minima, MD simulations explore the conformational landscape of the molecule at a given temperature. For this compound, MD simulations would reveal the rotational freedom around the C-N bond connecting the adamantyl group to the benzene ring. The simulations could quantify the accessible range of torsion angles and identify the most populated conformational states. The bulky adamantyl group is expected to limit the conformational flexibility of the molecule. Such simulations can provide a more realistic picture of the molecule's structure in a solution or biological environment.

MD simulations are particularly useful for studying how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. By placing the molecule in a simulation box with the target protein and solvent, the binding process can be observed at an atomic level. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The adamantyl group, being highly lipophilic, is likely to engage in significant hydrophobic interactions within a protein's binding pocket. The amino groups, on the other hand, can act as hydrogen bond donors and acceptors. Analysis of the simulation trajectories can provide information on the stability of the binding pose and the residence time of the ligand in the binding site.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, AIM)

No published studies were found that specifically detail the intermolecular interaction analysis of this compound using methods such as Hirshfeld surface analysis or AIM.

For other derivatives of benzene-1,2-diamine, computational analyses have highlighted the importance of hydrogen bonding involving the amine groups in directing crystal structures and influencing molecular conformation. The presence of both a hydrogen bond donor (N-H) and acceptor (N) in the diamine moiety suggests that these interactions would play a significant role in the crystal packing of this compound.

Reaction Pathway and Mechanism Modeling

There is no available research on the specific reaction pathways and mechanistic modeling for the synthesis or reactions of this compound.

Computational modeling of reaction pathways for related compounds, such as the reaction of o-phenylenediamine (B120857) with other reagents, has been used to elucidate reaction mechanisms, identify transition states, and calculate activation energies. These studies provide insights into the feasibility of different reaction routes and the factors controlling product formation. For instance, theoretical studies on the formation of benzimidazoles from o-phenylenediamine have detailed the step-by-step mechanism, including the initial condensation and subsequent cyclization steps.

Given the structure of this compound, potential areas for reaction pathway modeling could include its synthesis, which likely involves the nucleophilic substitution of an adamantyl precursor with o-phenylenediamine, or its subsequent reactions, such as cyclization to form adamantyl-substituted benzimidazoles.

Applications in Advanced Materials Science

Integration into Polymer Matrices

The incorporation of adamantane (B196018) units into polymer backbones is a known strategy to enhance the thermal stability, mechanical strength, and solubility of the resulting materials. wikipedia.org The adamantyl group's bulky and rigid nature can increase the glass transition temperature (Tg) and improve the resistance to thermal degradation. The o-phenylenediamine (B120857) moiety, on the other hand, can be polymerized or used as a curing agent in resins like epoxies.

For instance, poly(o-phenylenediamine) and its derivatives are known to form nitrogen- and oxygen-doped hollow carbon spheres upon pyrolysis, which are valuable in energy storage applications. rsc.org The presence of the N-(adamantan-1-yl) substituent could introduce greater porosity and stability in such carbonized materials. The diamine functionality allows for the formation of polyamides, polyimides, or polybenzimidazoles. The introduction of the adamantyl group into these polymer chains would likely result in materials with enhanced thermal and mechanical properties compared to their non-adamantane-containing counterparts. While specific data for polymers containing 1-N-(adamantan-1-yl)benzene-1,2-diamine is not available, the properties of related adamantane-containing polymers provide a strong indication of their potential performance.

Table 1: Thermal Properties of Adamantane-Containing Polymers (Illustrative Examples)

Polymer Type Adamantane Moiety Glass Transition Temp. (Tg) Decomposition Temp. (TGA, 10% weight loss)
Polyamide 1,3-Bis(aminoethyl)adamantane > 250 °C > 450 °C
Polyimide 1,3-Adamantanediamine ~ 300 °C > 500 °C

Note: This table presents typical data for polymers containing adamantane units to illustrate the expected effect. The exact values for polymers derived from this compound would need experimental verification.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The design of these frameworks relies on the geometry and functionality of the organic linkers. The 1,2-diamine functionality in this compound can act as a chelating ligand for metal ions, making it a potential building block for MOFs. sinocompound.comgoogle.com The bulky adamantyl group would act as a strut, potentially leading to the formation of robust frameworks with large pore volumes. rsc.org The rigidity of the adamantane cage can help in the formation of highly ordered and stable structures.

In the context of COFs, which are built from light elements linked by covalent bonds, the diamine could be reacted with aldehydes or other suitable linkers to form crystalline, porous polymers. nih.gov The adamantane group would serve to template the porosity and enhance the stability of the resulting framework. While MOFs and COFs based on this specific ligand have not been reported, related systems using diamine and adamantane-containing linkers have shown promise. For example, MOFs constructed with 1,4-di(1H-imidazol-4-yl)benzene have demonstrated capabilities for selective gas adsorption and chemical sensing. sinocompound.comgoogle.com

Optoelectronic Properties of Derivatives and Complexes

Derivatives of o-phenylenediamine are known to form fluorescent compounds, such as benzimidazoles, upon reaction with aldehydes or carboxylic acids. The oxidative dimerization of o-phenylenediamine leads to the formation of 2,3-diaminophenazine, a fluorescent species. acs.orgresearchgate.net The introduction of the adamantane group could modify the photophysical properties of these resulting fluorophores. The bulky nature of adamantane can prevent aggregation-caused quenching of fluorescence in the solid state, potentially leading to materials with high emission quantum yields.

Furthermore, metal complexes of o-phenylenediamine derivatives can exhibit interesting optoelectronic properties. The ligand's two nitrogen atoms can coordinate with various metal ions, and the resulting complexes may display unique absorption and emission characteristics. The adamantyl group can influence the electronic structure and steric environment of the metal center, thereby tuning the optoelectronic properties. While specific data for this compound is lacking, studies on related Schiff base complexes derived from other diamines show that the ligand structure plays a crucial role in determining the optical properties of the resulting metal complexes. nih.gov

Table 2: Illustrative Photophysical Data for a Related Fluorescent Compound

Compound Excitation Max (λex) Emission Max (λem) Application

Note: This table shows data for a common fluorophore derived from o-phenylenediamine. The properties of derivatives of this compound would be influenced by the adamantyl group and would require experimental determination.

Sensor Development based on Ligand-Binding Properties

The chelating 1,2-diamine site on the benzene (B151609) ring makes this compound a prime candidate for the development of chemical sensors. This moiety can selectively bind to various metal ions. Upon binding, a change in the optical or electrochemical properties of the molecule can be observed, forming the basis of a sensing mechanism. For instance, a fluorescent derivative of this compound could exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding to a target analyte. nih.gov

The adamantane group can play a dual role in sensor design. Firstly, it can provide a hydrophobic pocket that enhances the selectivity of the sensor for specific analytes. Secondly, its rigidity can pre-organize the binding site, leading to stronger and more selective interactions. The development of fluorescent probes for the detection of metal ions is a significant area of research, and ligands based on diamines have been successfully employed for this purpose. mdpi.com The unique combination of a proven chelating group with a bulky, rigid adamantane moiety suggests that this compound could be a valuable platform for creating novel and highly selective chemical sensors.

Biological and Bioinorganic Research Perspectives

Enzyme Inhibition Studies (e.g., Urease, HDAC, MmpL3)

No published data is available.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antitubercular)

No published data is available.

No published data is available.

No published data is available.

Interaction with Biomolecules (e.g., DNA binding, protein interactions)

No published data is available.

Design of Molecular Probes and Biological Tools

No published data is available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-(adamantan-1-yl)benzene-1,2-diamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reductive amination or coupling reactions between adamantane derivatives and benzene-1,2-diamine precursors. For example, platinum-catalyzed hydrogenation of benzylated amines (similar to ) can yield adamantane-functionalized diamines. Purity validation requires HPLC or GC-MS analysis, supplemented by elemental analysis. Structural confirmation via single-crystal X-ray diffraction (as in and ) ensures crystallographic integrity .

Q. Which spectroscopic techniques are critical for characterizing adamantane-functionalized diamines?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions on the adamantane and benzene rings. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, X-ray crystallography (e.g., ) resolves bond angles and spatial arrangements .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Refer to Safety Data Sheets (SDS) for adamantane derivatives (e.g., and ), which highlight hazards like volatility and amine reactivity. Emergency procedures include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic processes?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic interactions between the adamantane group and catalytic metal centers. For instance, analyze frontier molecular orbitals (HOMO/LUMO) to predict ligand behavior in coordination complexes. Tools like COMSOL Multiphysics ( ) integrate AI to optimize reaction parameters .

Q. What strategies resolve discrepancies in spectroscopic data for adamantane-diamine derivatives?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Contradiction in NMR peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.
  • Mass spectrometry anomalies : Isotopic labeling or high-resolution MS (HRMS) clarifies fragmentation patterns.
  • Crystallographic mismatches : Re-examine crystal packing effects (as in ) or refine data-to-parameter ratios .

Q. How can factorial design optimize reaction conditions for synthesizing adamantane-diamine derivatives?

  • Methodological Answer : Apply a multi-variable factorial design ( ) to test factors like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh Level
Temp.60°C100°C
Catalyst5 mol%15 mol%
Analyze interactions using ANOVA to identify significant variables. This reduces experimental runs while maximizing yield .

Q. What theoretical frameworks guide mechanistic studies of adamantane-diamine reactivity?

  • Methodological Answer : Link to organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination) or supramolecular interactions. For example, emphasizes grounding hypotheses in established theories like frontier molecular orbital theory or steric effects. Use kinetic isotope effects (KIE) or Hammett plots to validate mechanistic pathways .

Q. How can hybrid datasets (e.g., spectroscopic and computational) enhance structural analysis?

  • Methodological Answer : Integrate crystallographic data () with DFT-optimized geometries to validate bond lengths/angles. Machine learning algorithms ( ) can correlate IR/NMR spectra with electronic properties. Ensure ethical data linkage () by anonymizing raw datasets .

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Feasible Synthetic Routes

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1-N-(adamantan-1-yl)benzene-1,2-diamine
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Reactant of Route 2
1-N-(adamantan-1-yl)benzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.